molecular formula C13H15BF2O4 B6322528 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester CAS No. 1031857-96-1

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester

Cat. No.: B6322528
CAS No.: 1031857-96-1
M. Wt: 284.07 g/mol
InChI Key: CLYXVWDLNOWTQF-UHFFFAOYSA-N
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Description

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H15BF2O4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with carboxy and difluoro groups, and the boronic acid is esterified with pinacol. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling .

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . Therefore, the targets can be considered as the reactants in these reactions that form new carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like the 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester) with a halide or pseudo-halide using a palladium catalyst . The reaction is characterized by its mild and functional group tolerant conditions, and it results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathways involved in the synthesis of various organic compounds . The creation of new carbon-carbon bonds can lead to the formation of complex organic molecules, which can have various downstream effects depending on the specific molecules produced.

Pharmacokinetics

For instance, pinacol boronic esters are usually bench stable, easy to purify, and often commercially available, which can make them more accessible for use in reactions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels depending on the specific molecules produced.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Additionally, the compound’s stability can be affected by air and moisture . Therefore, these factors should be carefully controlled to ensure the compound’s efficacy and stability.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of reactions and have been tailored for application under specific conditions . Future research may focus on developing new borane reagents and exploring their potential applications in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carboxy-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-carboxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is unique due to its combination of carboxy, difluoro, and pinacol ester groups, which enhance its reactivity and stability in cross-coupling reactions. The presence of these functional groups allows for versatile applications in organic synthesis and material science .

Properties

IUPAC Name

3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-7(11(17)18)6-9(10)16/h5-6H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYXVWDLNOWTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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